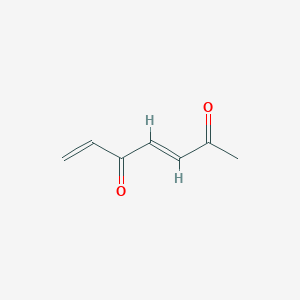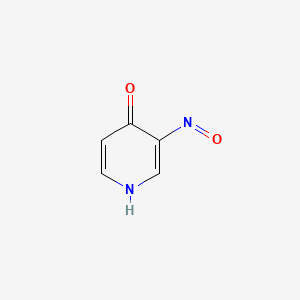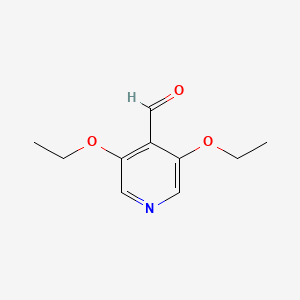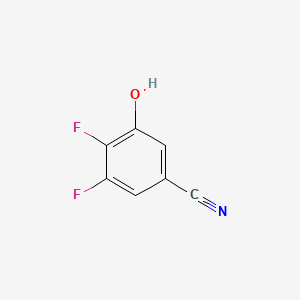
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one
概要
説明
5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one (HBO) is a naturally occurring chemical compound found in various grains and vegetables. It has been studied extensively for its potential applications in scientific research.
科学的研究の応用
Allelochemical Properties in Agriculture : Compounds with a (2H)-1,4-benzoxazin-3(4H)-one skeleton, like DIBOA and DIMBOA, exhibit significant biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties. These are primarily isolated from the Poaceae family and have potential agronomic utility (Macias et al., 2006).
Antimicrobial Activity : Some 4-hydroxy-2H-1,4-benzoxazin-3(4H)-ones exhibit antimicrobial activities against organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans (Ozden et al., 2000).
Ecological Role and Bioactivity : The compounds are also known for their ecological role and bioactivity, including their potential application as natural herbicide models and their importance in plant defense mechanisms (Macias et al., 2009).
Defense Chemicals in Cereals : They constitute major defense chemicals in cereals against various pests and diseases, playing a significant role in the resistance of these crops to insects, fungi, and bacteria, and in allelopathic effects of the crop (Niemeyer, 1988).
Chemical Reactivity and Biological Effects : These compounds' chemical reactivity in biological systems and their modes of action have been studied to understand their broad range of antifeedant, insecticidal, antimicrobial, and allelopathic activities (Wouters et al., 2016).
Pharmaceutical Applications : They have also found use in the development of pharmaceuticals due to the versatility of the benzoxazinone skeleton, its relative chemical simplicity, and accessibility (Hashimoto et al., 1991).
Potential in Weed Control : The structure-activity relationships (SAR) of these compounds have been investigated for potential application in weed control, with studies showing their effects on various plant species (Macias et al., 2005).
特性
IUPAC Name |
5-hydroxy-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-5-2-1-3-6-8(5)9-7(11)4-12-6/h1-3,10H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBZJDZYVVGTTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC=C2O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672036 | |
| Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177210-33-2 | |
| Record name | 5-Hydroxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 177210-33-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Penten-2-one, 3-[(methylthio)methylene]-, (Z)- (9CI)](/img/no-structure.png)



![Spiro[1,3-dioxolane-2,2'-bicyclo[3.1.0]hexane]-1'-ylmethanol](/img/structure/B575924.png)





